molecular formula C10H16O3 B6255394 methyl 3-(4-oxocyclohexyl)propanoate CAS No. 5597-52-4

methyl 3-(4-oxocyclohexyl)propanoate

Cat. No.: B6255394
CAS No.: 5597-52-4
M. Wt: 184.2
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Description

Methyl 3-(4-oxocyclohexyl)propanoate (CAS 5597-52-4) is a valuable cyclohexanone derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . Its structure features a ketone group and an ester functionality, which provide two distinct sites for chemical modification and further functionalization, making it a valuable intermediate in the preparation of complex molecules . The compound exhibits good stability under standard conditions and is compatible with a range of reaction conditions, including reductions, condensations, and nucleophilic additions . Its balanced reactivity and purity make it suitable for use in fine chemical synthesis and research applications. The ester group enhances solubility in organic solvents, facilitating handling in laboratory and industrial processes . This product is intended for research purposes only and is not intended for human therapeutic use or veterinary use.

Properties

CAS No.

5597-52-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Lithium-Mediated Enolate Formation

In a protocol adapted from Pd-catalyzed systems, LDA (1.1 equiv) deprotonates 4-methylcyclohexanone at −78°C in tetrahydrofuran (THF), forming a stabilized enolate. Methyl 3-bromopropionate (1.2 equiv) is then added dropwise, enabling nucleophilic attack at the α-position of the carbonyl. This step yields a keto-ester intermediate, which undergoes hydrolysis to the carboxylic acid and subsequent re-esterification. The overall yield for this two-step process is 32%, with challenges arising from competing side reactions at low temperatures.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Enantioselective synthesis is achieved using palladium catalysts and chiral ligands. A Schlenk flask charged with Pd₂(dba)₃ (0.005 equiv) and (S)-t-BuPHOX (0.0125 equiv) in methyl tert-butyl ether (MTBE) facilitates asymmetric allylic alkylation of cyclohexenone derivatives. After 28 hours at 40°C, the reaction affords methyl (R)-3-(1-methyl-2-oxocyclohexyl)propanoate with 91% ee. Purification via silica gel chromatography (6→10% ethyl acetate in hexanes) isolates the product in 85% yield.

Esterification of Carboxylic Acid Precursors

Esterification of 3-(4-oxocyclohexyl)propanoic acid is a direct route to the target compound. Thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄) are common catalysts for this transformation.

Thionyl Chloride-Mediated Esterification

Under ice-cooling, SOCl₂ (2.5 mL, 34.3 mmol) is added to methanol (10 mL), followed by 3-(4-oxocyclohexyl)propanoic acid (1.7 g, 10.3 mmol). Stirring at room temperature for 18 hours achieves 98% conversion to the methyl ester. Excess reagents are evaporated, and the crude product is washed with hexane to yield pale-brown crystals (99% purity by NMR).

Acid-Catalyzed Esterification

Refluxing the carboxylic acid in methanol with H₂SO₄ (3 drops) for 24 hours provides the ester in 74% yield. While milder than SOCl₂, this method requires neutralization with NaHCO₃ and extraction with ethyl acetate, increasing operational complexity.

Enzymatic Resolution and Chiral Purification

For enantiomerically pure this compound, enzymatic resolution using Escherichia coli-expressed hydantoinases is employed.

Hyu Gene Expression in E. coli RV308

A cell slurry of E. coli RV308 expressing Hyu genes is added to a racemic mixture of 3-(2-oxocyclopentyl)-2-ureidopropanoic acid (10.0 g, 46.7 mmol) at pH 8.0. MnCl₂ (5 mL, 100 mmol/L) and N₂ flushing prevent oxidation. After 16 hours at 38°C, the (S)-enantiomer is hydrolyzed selectively (>99% ee), while the (R)-enantiomer remains unreacted. Centrifugation (12,000 rpm) and ion-exchange chromatography (Amberlyst 15 resin) isolate the product with 30% yield.

Data Tables: Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Key Steps
Pd-Catalyzed AlkylationPd₂(dba)₃/(S)-t-BuPHOX8591% (R)Asymmetric allylic alkylation, silica gel chromatography
Thionyl Chloride EsterificationSOCl₂/MeOH98N/AIce-cooling, neutralization, hexane wash
Enzymatic ResolutionE. coli Hyu enzymes30>99% (S)MnCl₂ addition, ion-exchange resin purification
Acid-Catalyzed EsterificationH₂SO₄/MeOH74N/AReflux, NaHCO₃ neutralization, ethyl acetate extraction

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-(4-oxocyclohexyl)propanoate is widely used in scientific research due to its versatile chemical properties.

Chemistry

In chemistry, it serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology and Medicine

In biological and medical research, this compound is studied for its potential biological activity and therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 3-(4-oxocyclohexyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of the Oxo Group

Methyl 3-(2-oxocyclohexyl)propanoate (CAS 10407-33-7)
  • Molecular Formula : C₁₀H₁₆O₃ (same as the 4-oxo isomer).
  • Molecular Weight : 184.23 g/mol .
  • Physical Properties :
    • Density: 1.059 g/cm³ at 25°C .
    • Boiling Point: 133–134°C at 12 Torr .
  • Key Difference : The oxo group is at the 2-position on the cyclohexane ring. This positional isomerism may alter steric effects and reactivity in ring-opening or nucleophilic addition reactions compared to the 4-oxo analog.
Methyl 3-(4-oxocyclohexyl)propanoate
  • Molecular Weight : 184.23 g/mol (inferred; lists 176.12 g/mol, likely a typographical error).

Cyclohexane Derivatives with Alternative Substituents

N-(4-oxocyclohexyl)acetamide
  • Molecular Formula: C₈H₁₃NO₂.
  • Key Difference: Replaces the propanoate ester with an acetamide group. This substitution increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ester .
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4)
  • Molecular Formula : C₁₈H₂₂O₅.
  • Molecular Weight : 318.4 g/mol .
  • Key Features : Incorporates a chromen (coumarin) ring system with methyl and propoxy substituents. The extended aromatic system increases lipophilicity (XLogP3 = 3.1) and UV absorption properties, making it suitable for applications in dyes or fluorescent probes .

Aromatic Propanoate Esters

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS 129150-61-4)
  • Molecular Formula : C₁₁H₁₄O₄.
  • Molecular Weight : 210.23 g/mol .
  • Used as a synthetic intermediate in pharmaceuticals due to its phenolic reactivity (e.g., in antioxidant or anti-inflammatory drug precursors) .
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS 86109-34-4)
  • Molecular Formula : C₁₂H₁₄O₄.
  • Purity : 95% .
  • Key Differences: A branched ester with a methoxyphenyl group and additional methyl substitution. The β-ketoester moiety increases susceptibility to keto-enol tautomerism, influencing its reactivity in condensation reactions .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
This compound C₁₀H₁₆O₃ 184.23 Cyclohexyl ketone, ester Building block for cyclic ketone derivatives
Methyl 3-(2-oxocyclohexyl)propanoate C₁₀H₁₆O₃ 184.23 Cyclohexyl ketone (2-position) Altered steric effects in ring reactions
N-(4-oxocyclohexyl)acetamide C₈H₁₃NO₂ 155.19 Cyclohexyl ketone, amide Enhanced solubility in polar solvents
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.4 Chromen ring, ester UV-active materials, pharmaceuticals
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate C₁₁H₁₄O₄ 210.23 Phenolic hydroxyl, methoxy Pharmaceutical intermediates (antioxidants)

Research Findings and Implications

  • Positional Isomerism: The 2-oxo and 4-oxo cyclohexyl propanoates exhibit nearly identical physical properties (e.g., molecular weight, density) but differ in reactivity due to the ketone's position. The 4-oxo isomer's symmetry may favor crystallinity, while the 2-oxo isomer could show higher conformational flexibility .
  • Functional Group Impact : Replacement of the ester with an amide (e.g., N-(4-oxocyclohexyl)acetamide) significantly alters solubility, highlighting the role of hydrogen bonding in material design .
  • Aromatic vs. Aliphatic Systems : Aromatic derivatives (e.g., phenyl or chromen-based esters) prioritize electronic effects and lipophilicity, whereas aliphatic cyclohexyl analogs focus on steric and conformational properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(4-oxocyclohexyl)propanoate, and how can reaction efficiency be optimized?

  • Methodology : Utilize multi-database synthetic route prediction tools (e.g., PISTACHIO, BKMS_METABOLIC) to prioritize pathways with high plausibility scores (≥0.01) . Optimize reaction conditions (temperature, catalyst loading) via kinetic studies, particularly for esterification or cyclohexanone derivatization steps. Confirm intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Employ a combination of analytical techniques:

  • NMR : Analyze proton environments to confirm the ester group (δ 3.6–3.8 ppm for methoxy protons) and cyclohexanone carbonyl (δ 208–212 ppm for 13C^{13}\text{C}) .
  • MS : Verify molecular ion peaks (e.g., m/z 184.12 for [M+H]+^+) and fragmentation patterns .
  • Chromatography : Use HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Q. What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?

  • Methodology : Apply a randomized block design with split-plot configurations to test stability across pH (2–12) and temperature (4°C–60°C). Monitor degradation via UV spectroscopy and quantify residuals using calibration curves . Include control groups with inert solvents (e.g., DMSO) to isolate environmental effects .

Advanced Research Questions

Q. How do the electronic properties of the cyclohexanone ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Conduct density functional theory (DFT) calculations to map electron density distributions at the carbonyl carbon. Correlate computational results with experimental kinetic data (e.g., reaction rates with amines or Grignard reagents). Validate using 13C^{13}\text{C} NMR to track electron-withdrawing/donating effects on carbonyl shifts .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology :

Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell viability vs. enzyme inhibition) and compound purity thresholds .

Mechanistic studies : Use isotopic labeling (14C^{14}\text{C}-tagged compounds) to trace metabolic pathways and identify confounding intermediates .

Theoretical alignment : Reconcile discrepancies by linking results to established frameworks (e.g., Hansch analysis for structure-activity relationships) .

Q. How can enzymatic engineering enhance the stereoselective synthesis of this compound derivatives?

  • Methodology : Engineer cyclohexanone monooxygenase (CHMO) variants via directed evolution to improve enantioselectivity. Screen mutants using high-throughput fluorescence assays and validate enantiomeric excess (ee) via chiral HPLC .

Q. What methodological considerations are critical for assessing the environmental fate of methyl 3-(4-oxocycyclohexyl)propanoate in aquatic systems?

  • Methodology :

  • Partitioning studies : Measure log KowK_{\text{ow}} (octanol-water) and soil adsorption coefficients (KocK_{\text{oc}}) using OECD Test Guideline 121 .
  • Degradation kinetics : Simulate photolysis (UV-A/B exposure) and hydrolysis (pH 5–9) under controlled conditions. Quantify breakdown products via LC-MS/MS .

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